N-(2-fluorobenzyl)-2-(2-thienyl)-4-quinolinecarboxamide
Overview
Description
N-(2-fluorobenzyl)-2-(2-thienyl)-4-quinolinecarboxamide, also known as ABT-737, is a small-molecule inhibitor that targets anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family. ABT-737 has shown promising results in preclinical studies as a potential anticancer agent.
Mechanism of Action
N-(2-fluorobenzyl)-2-(2-thienyl)-4-quinolinecarboxamide selectively targets anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2, Bcl-xL, and Bcl-w. These proteins are overexpressed in many types of cancer, where they promote cell survival and resistance to chemotherapy. By inhibiting these proteins, N-(2-fluorobenzyl)-2-(2-thienyl)-4-quinolinecarboxamide sensitizes cancer cells to apoptosis and enhances the efficacy of chemotherapy.
Biochemical and Physiological Effects:
N-(2-fluorobenzyl)-2-(2-thienyl)-4-quinolinecarboxamide has been shown to induce apoptosis in cancer cells both in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy in preclinical studies. However, N-(2-fluorobenzyl)-2-(2-thienyl)-4-quinolinecarboxamide has been found to have limited efficacy as a single agent in clinical trials, likely due to the development of resistance mechanisms in cancer cells.
Advantages and Limitations for Lab Experiments
N-(2-fluorobenzyl)-2-(2-thienyl)-4-quinolinecarboxamide is a potent and selective inhibitor of anti-apoptotic proteins of the Bcl-2 family. It has been extensively studied in preclinical models and has shown promising results as an anticancer agent. However, N-(2-fluorobenzyl)-2-(2-thienyl)-4-quinolinecarboxamide has also been found to have limitations, such as its limited efficacy as a single agent in clinical trials and the development of resistance mechanisms in cancer cells.
Future Directions
For N-(2-fluorobenzyl)-2-(2-thienyl)-4-quinolinecarboxamide research include the development of combination therapies that target multiple pathways involved in cancer cell survival and resistance. Additionally, the identification of biomarkers that predict response to N-(2-fluorobenzyl)-2-(2-thienyl)-4-quinolinecarboxamide treatment may improve patient selection and increase the efficacy of this agent. Finally, the development of second-generation inhibitors that overcome the limitations of N-(2-fluorobenzyl)-2-(2-thienyl)-4-quinolinecarboxamide may lead to the development of more effective anticancer agents.
Scientific Research Applications
N-(2-fluorobenzyl)-2-(2-thienyl)-4-quinolinecarboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. N-(2-fluorobenzyl)-2-(2-thienyl)-4-quinolinecarboxamide works by binding to the hydrophobic groove of anti-apoptotic proteins of the Bcl-2 family, thereby preventing their interaction with pro-apoptotic proteins. This leads to the release of pro-apoptotic proteins, such as cytochrome c, from the mitochondria, resulting in the activation of the caspase cascade and ultimately leading to cell death.
properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-thiophen-2-ylquinoline-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2OS/c22-17-8-3-1-6-14(17)13-23-21(25)16-12-19(20-10-5-11-26-20)24-18-9-4-2-7-15(16)18/h1-12H,13H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVBMCOQJMKMNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.